molecular formula C12H15NO2 B13938671 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone CAS No. 1096851-21-6

1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone

Cat. No.: B13938671
CAS No.: 1096851-21-6
M. Wt: 205.25 g/mol
InChI Key: GHKBYEQLHYEXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone is a chemical compound that features a pyrrolidinone ring substituted with a 4-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone can be synthesized through various methods. One common approach involves the reaction of 4-methoxybenzyl chloride with pyrrolidinone in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized temperature control are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

  • Oxidation of the methoxy group can yield 4-formylphenylmethyl-3-pyrrolidinone.
  • Reduction of the carbonyl group can produce 1-[(4-Methoxyphenyl)methyl]-3-hydroxypyrrolidine.
  • Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a similar ring structure but lacking the methoxyphenylmethyl group.

    Pyrrolidinone Derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-diones, which share the pyrrolidinone core but have different substituents.

Uniqueness: 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone is unique due to the presence of the 4-methoxyphenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential bioactivity compared to simpler pyrrolidine or pyrrolidinone derivatives.

Properties

CAS No.

1096851-21-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrolidin-3-one

InChI

InChI=1S/C12H15NO2/c1-15-12-4-2-10(3-5-12)8-13-7-6-11(14)9-13/h2-5H,6-9H2,1H3

InChI Key

GHKBYEQLHYEXFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.